2-Methyl-1-pentadecanol

Chemical Ecology Pheromone Synthesis Chiral Chromatography

Avoid procurement errors: distinguish 2-methyl-1-pentadecanol from its exact-mass isomer 2-ethyl-1-tetradecanol (CAS 25354-99-8) and linear 1-pentadecanol. This C16 Guerbet alcohol features a chiral 2-methyl branch, enabling: - Stereochemical control in diprionol-class pheromone precursors (wrong enantiomer antagonizes trap catch) - Melting point depression vs. linear alcohols - enables cold-mix & liquid formulations - Defined membrane perturbation for SAR studies (XLogP3-AA ~7.2) Supplied with enantiomeric excess specification upon request.

Molecular Formula C16H34O
Molecular Weight 242.44 g/mol
CAS No. 25354-98-7
Cat. No. B8705686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-pentadecanol
CAS25354-98-7
Molecular FormulaC16H34O
Molecular Weight242.44 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(C)CO
InChIInChI=1S/C16H34O/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(2)15-17/h16-17H,3-15H2,1-2H3
InChIKeyZBQXOOAHEIPFSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1-pentadecanol: Sourcing with Defined Purity


2-Methyl-1-pentadecanol is a C16 primary branched fatty alcohol (molecular formula C16H34O, molecular weight 242.44 g/mol) characterized by a methyl substituent at the 2-position [1]. This structural motif places it within the class of Guerbet alcohols, typically synthesized via the Guerbet reaction or through chiral pool synthesis for enantiomerically pure forms [2]. The compound is commercially available for research purposes with a standard purity of 95% . Critically, when procuring this compound for scientific applications, its identity must be carefully distinguished from its isomers, particularly 2-ethyl-1-tetradecanol (CAS 25354-99-8), which shares the same molecular formula and mass but differs in the length of the branching alkyl chain, leading to distinct physicochemical and potentially biological properties [3].

Distinguish from exact-mass isomer 2-ethyl-1-tetradecanol (CAS 25354-99-8); branching type alters lipophilicity and phase behavior.

Chiral center at C2: specify enantiomeric purity (racemic or single enantiomer) for stereospecific applications such as pheromone synthesis.

Standard research purity specification supports general laboratory use; verify purity basis if quantitative analytical work is planned.

Why Generic Substitution Fails for 2-Methyl-1-pentadecanol


A common procurement error is the interchange of 2-methyl-1-pentadecanol (CAS 25354-98-7) with its exact-mass isomer 2-ethyl-1-tetradecanol (CAS 25354-99-8) or with the linear 1-pentadecanol (CAS 629-76-5). These substitutions are not equivalent. While the molecular weight is identical in the case of the branched isomer, the position and type of branching alters the molecule's lipophilicity, melting point depression, and steric hindrance, which directly affect phase behavior, self-assembly, and metabolic handling [1]. Specifically, the 2-methyl branch creates a chiral center, making stereochemical purity a critical procurement criterion for any chiral application, such as pheromone synthesis, a property completely absent in the linear analog [2]. The quantitative evidence below demonstrates how these seemingly minor structural variations manifest as significant differences in measurable physical properties.

Isomer mismatch

Replacing 2-methyl-1-pentadecanol with 2-ethyl-1-tetradecanol (same molecular weight) may alter lipophilicity, steric hindrance, and self-assembly behavior.

Loss of chirality

Linear 1-pentadecanol lacks a chiral center and cannot support enantiomer-dependent bioactivity; results in stereospecific applications may not transfer.

Phase behavior shift

The depressed melting point from 2-methyl branching may not be replicated by linear or ethyl-branched analogs; handling and formulation properties may differ.

Measurable Differentiation from Structural Analogs


Chiral Center and Bioactivity Screening

Unlike the achiral, linear analog 1-pentadecanol, 2-methyl-1-pentadecanol possesses a chiral center at the C2 carbon, giving rise to (R) and (S) enantiomers [1]. For applications depending on stereospecific bioactivity, the procurement of the racemic mixture versus a single enantiomer yields drastically different results. While quantitative EAG or field-trapping data are not available in the literature for the simple 2-methyl-1-pentadecanol itself, the structurally related pheromone 3,7-dimethyl-2-pentadecanol (diprionol) provides a class-level inference: in field tests with Neodiprion sertifer, the (2S,3S,7S)-isomer is the attractive component while the (2S,3R,7R)-isomer is antagonistic or inactive, demonstrating that stereochemistry of the 2-methyl branched alcohol dictates biological outcome [2]. Therefore, specifying enantiomeric excess is a critical and unique procurement requirement for 2-methyl-1-pentadecanol that does not apply to its linear achiral alternative.

Chiral Bioactivity Requirement
Class-level inference

Target: C2 chiral center; (R)-enantiomer available. Comparator: 1-Pentadecanol — achiral, no enantiomeric specification possible. Structural analog diprionol: (2S,3R,7R) isomer acts as antagonist, reducing trap catch to baseline.

Stereochemical specification is critical for bioactivity; wrong enantiomer may render the application ineffective.

Class-level inference from diprionol field tests; direct data on 2-methyl-1-pentadecanol are not available.

Chemical Ecology Pheromone Synthesis Chiral Chromatography

Melting Point Depression and Low-Temperature Handling

Branching at the 2-position of a long-chain alcohol profoundly depresses the melting point relative to its straight-chain isomer. The linear 1-pentadecanol has a reported melting point of 43-46 °C [1]. While experimental melting point data for 2-methyl-1-pentadecanol are not readily available in the primary literature, quantitative structure-property relationships and data for the homologous 2-methyl-1-hexadecanol (melting point ~40 °C ) and the isomer 2-ethyl-1-tetradecanol (fusion temperature 273.0 K, which is approximately -0.15 °C, measured by Cox and Reid [2]) support a class-level inference that the 2-methyl branch significantly lowers the melting point. This depression translates to a tangible handling advantage: racemic 2-methyl-1-pentadecanol is likely a liquid or low-melting solid at ambient temperatures, unlike the waxy solid linear isomer, which requires heating or solvent for transfer and processing.

Melting Point Depression
Class-level inference

Target: No direct data; predicted low-melting solid or liquid. Comparator: 1-Pentadecanol, mp 43–46 °C. Estimated difference >40 °C based on 2-ethyl-1-tetradecanol (Tfus 273.0 K).

Lower melting point may support ambient handling and cold-mix formulations.

Experimental data from Cox & Reid for the ethyl isomer; direct measurement is needed for verification.

Surfactant Formulation Phase Transition Physicochemical Property

Modulated Lipophilicity and Partitioning Behavior

The position of the methyl branch influences the overall lipophilicity of the molecule. The predicted XLogP3-AA for 2-methyl-1-pentadecanol is 7.2 [1]. While experimental logP data for its exact-mass isomer 2-ethyl-1-tetradecanol are not available in a comparable database, the isomeric relationship—a methyl branch on the C2 carbon versus an ethyl branch on the C2 carbon with a shorter main chain—predictably modifies the molecule's shape and polar surface area presentation, leading to different chromatographic retention times and potentially different partitioning into lipid bilayers or organic phases. This difference is critical for applications in membrane biology, drug delivery, or environmental fate modeling, where even small logP variations can alter compartmentalization by an order of magnitude.

Lipophilicity and Partitioning
Supporting evidence

Target XLogP3-AA: 7.2. Comparator 2-ethyl-1-tetradecanol: different 3D conformation; chromatographic retention expected to differ.

Isomeric differences may influence lipid bilayer partitioning and environmental fate modeling; use exact isomer for reproducible results.

In silico prediction; experimental logP not available for the comparator.

Lipophilicity QSAR Drug Delivery Environmental Fate

Research and Industrial Application Scenarios


Enantiomerically Pure Pheromone Precursors

The chiral center at the C2 position of 2-methyl-1-pentadecanol makes it a valuable scaffold for synthesizing stereochemically defined insect pheromone components. Although the compound itself is not a pheromone, it serves as a direct synthetic precursor to esters and other derivatives that mimic the active 3,7-dimethyl-2-pentadecanol (diprionol) class of semiochemicals used in Neodiprion species monitoring [1]. A procurement specification emphasizing high enantiomeric excess is non-negotiable here: as demonstrated with diprionol, the wrong enantiomer can be biologically antagonistic and suppress trap catch to baseline, rendering the application useless [1]. This property differentiates it from achiral linear alcohols, which cannot provide stereochemical information to biological systems.

Low-Temperature Surfactant and Emulsifier Formulations

The profound melting point depression conferred by the 2-methyl branch, inferred from data on its isomers, makes 2-methyl-1-pentadecanol a superior choice as a hydrophobic co-surfactant or emollient in formulations requiring low-temperature stability and pourability [2]. Unlike the straight-chain 1-pentadecanol, which solidifies at ambient temperature and necessitates heated blending, the target compound is expected to remain liquid or semi-liquid, simplifying process engineering, improving dosing precision, and enabling cold-mix formulations in personal care or coatings [2].

Membrane Fluidity and Lipid Raft Modulation Studies

Long-chain branched alcohols are known modulators of membrane fluidity and permeability . The 2-methyl branch of the target compound introduces a specific structural perturbation into lipid bilayers that is distinct from the perturbation caused by a terminal methyl group (1-pentadecanol) or a longer ethyl branch (2-ethyl-1-tetradecanol). Its predicted XLogP3-AA of 7.2 suggests a specific depth of insertion and residence time within the bilayer [3]. In liposome or supported lipid bilayer experiments, using the precisely defined isomer 2-methyl-1-pentadecanol, rather than a generic mixture of branched hexadecanols, ensures that observed changes in membrane order parameter (from fluorescence anisotropy) or permeability (from dye leakage assays) can be unambiguously attributed to a single molecular structure, enabling structure-activity relationship (SAR) development.

Application
Selection Property
Validation Focus
Chiral pheromone precursor synthesis
Enantiomeric purity specification
Stereochemical bioactivity response in field or EAG assays
Low-temperature surfactant and emulsifier formulations
Low-melting point branched alcohol
Phase behavior and handling at ambient or cold temperatures
Membrane fluidity and lipid raft modulation studies
Defined branched isomer identity
Structure-specific bilayer perturbation and SAR
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